molecular formula C19H21N3O3 B1146390 Tyr-Tic-NH2 CAS No. 154121-70-7

Tyr-Tic-NH2

Cat. No. B1146390
CAS RN: 154121-70-7
M. Wt: 339.393
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tyr-Tic-NH2” is a peptide that belongs to the TIPP (Tyr-Tic-Phe-Phe) class of delta opioid receptor antagonists . The peptide is composed of the amino-terminal dipeptide unit Tyr-Tic, which is found in the high-affinity delta opioid receptor antagonist Tyr-Tic-Phe-Phe (TIPP) .


Synthesis Analysis

“this compound” and related peptides are synthesized using solid phase and solution methods . The synthesis involves the use of Fmoc technology or condensing Boc-Dmt-OH or Boc-Tyr (But)-OH with H- l -Tic-OBut or H- d -Tic-OBut . The peptides are then purified (>99%) by HPLC and characterized by 1 H-NMR, FAB-MS, melting point, TLC, and amino acid analyses .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its interactions with opioid receptors . The peptide’s interaction with these receptors involves the aromatic side chain of the Tic residue . This interaction is crucial for the peptide’s opioid activity .

Scientific Research Applications

  • Selective Opioid Activity : Tyr-Tic-NH2 peptides have been found to exhibit selective opioid activity. For instance, peptides containing Tyr-L-Tic- behave as very selective delta antagonists, and those containing Tyr-D-Tic- as non-selective agonists. This suggests their potential application in developing new opioid medications with reduced side effects (Temussi et al., 1994).

  • Conformational Analysis for Enhanced Activity : Further studies have shown that modifying the Tyr-Tic unit, such as substituting Tyr with dimethyl-l-tyrosyl (Dmt), can enhance the selectivity and activity of these peptides. This has implications for designing more effective opioid molecules (Amodeo et al., 1995).

  • Solid-State and Modeling Methods : X-ray and modeling studies of Tyr-D-Tic-Phe-Phe-NH2 (D-TIPP), a linear tetrapeptide, revealed its potential as a mu-receptor selective opioid agonist. This could be significant in developing more targeted opioid therapies (Flippen-Anderson et al., 2009).

  • Interaction with Membrane Systems : The interaction of this compound analogs with model membrane systems has been investigated, revealing insights into how these peptides might interact with biological membranes. This is crucial for understanding their pharmacokinetics and dynamics in the body (Carpenter et al., 1996).

  • Bioactive Form Characterization : The bioactive forms of linear peptide antagonists at the delta-opioid receptor have been characterized, shedding light on the stereochemical requirements for opioid receptor binding. This knowledge aids in the design of more efficient opioid receptor-targeted drugs (Chao et al., 1996).

Mechanism of Action

“Tyr-Tic-NH2” acts as a delta-selective antagonist . The Tyr-Tic message domain plays a crucial role in the selectivity of opioid peptides . The peptide’s mechanism of interaction with opioid receptors involves the aromatic side chain of the Tic residue .

Future Directions

Future research on “Tyr-Tic-NH2” and related peptides could focus on improving their blood-brain barrier permeability . Additionally, the development of peptides with mixed opioid activity profiles could have therapeutic potential as analgesics with reduced side effects or for the treatment of cocaine addiction .

properties

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c20-16(9-12-5-7-15(23)8-6-12)19(25)22-11-14-4-2-1-3-13(14)10-17(22)18(21)24/h1-8,16-17,23H,9-11,20H2,(H2,21,24)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQBNDANGJYBJ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.